2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine core, a thiadiazole ring, and multiple functional groups, making it an interesting subject for research and industrial applications.
Preparation Methods
The synthesis of 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as ethyl acetoacetate and thiourea.
Introduction of the sulfanyl group: This step involves the substitution of a suitable leaving group with a thiol reagent.
Formation of the thiadiazole ring: This can be synthesized through the reaction of appropriate hydrazine derivatives with carbon disulfide.
Coupling of the two moieties: The final step involves coupling the thieno[3,2-d]pyrimidine and thiadiazole moieties through an acetamide linkage.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure suggests potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it may interfere with biological pathways involving sulfur-containing groups or nitrogen heterocycles.
Comparison with Similar Compounds
Similar compounds to 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide include:
Thieno[3,2-d]pyrimidine derivatives: These compounds share the core structure and may exhibit similar chemical and biological properties.
Thiadiazole derivatives: Compounds with the thiadiazole ring may have comparable reactivity and applications.
Sulfanyl-substituted compounds: These compounds contain sulfanyl groups and may undergo similar chemical reactions.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct properties and applications.
Properties
IUPAC Name |
2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S4/c1-4-20-12(22)11-9(6-8(3)25-11)16-14(20)24-7-10(21)17-13-18-19-15(26-13)23-5-2/h8H,4-7H2,1-3H3,(H,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRJQOQOYLDMRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=NN=C(S3)SCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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